molecular formula C16H20Cl3N5 B3182150 SHP099 hydrochloride CAS No. 2200214-93-1

SHP099 hydrochloride

Cat. No. B3182150
CAS RN: 2200214-93-1
M. Wt: 388.7
InChI Key: KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

SHP099 was successfully loaded into multilayer films via host–guest interactions with poly-carboxymethyl-β-cyclodextrin (PβCD) for the purpose of localized delivery . Nuclear magnetic resonance spectroscopy confirmed the occurrence of this supramolecular assembly by identifying the interaction of specific terminal SHP099 protons with the protons of the CD .


Molecular Structure Analysis

The molecular weight of SHP099 hydrochloride is 352.26 . The chemical structure can be found in various sources .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, it is known that this compound is used as a reagent for the preparation of substituted piperidinylpyrazinamines and analogs for inhibiting the activity of SHP2 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 352.26 . It is a solid substance .

Scientific Research Applications

Cancer Therapy

SHP099 hydrochloride, a potent inhibitor of the protein tyrosine phosphatase SHP2, has shown promising results in cancer therapy. It's been incorporated into multilayer films for localized delivery, enhancing its anticancer efficacy. These films, through layer-by-layer self-assembly, enable the controlled release of SHP099, effectively inhibiting tumor cell growth. This method addresses the complications of systemic chemotherapy and offers a potential advancement in cancer treatments (Wang et al., 2020).

Immunotherapy

This compound's role in immunotherapy is significant. It has been found to augment anti-tumor immunity by increasing the proportion of certain T cells and upregulating genes related to cytotoxic T-cell activity. This results in a decreased tumor load in mice models. The combination of SHP099 with anti-PD-1 antibody shows higher therapeutic efficacy, suggesting its potential as a candidate drug in cancer immunotherapy (Zhao et al., 2018).

Receptor Tyrosine Kinase-Driven Cancers

SHP099 has been demonstrated to inhibit the proliferation of human cancer cells driven by receptor tyrosine kinases. It works by suppressing the RAS–ERK signaling pathway, which is crucial in cell survival and proliferation. SHP099's unique mechanism of allosteric inhibition makes it a potential therapeutic approach for treating various cancers, including leukemia, lung, breast cancer, and neuroblastoma (Chen et al., 2016).

Musculoskeletal Diseases

In the context of musculoskeletal diseases, specifically Intervertebral Disc Degeneration (IDD), this compound shows therapeutic potential. It inhibits the overexpression of SHP2 in nucleus pulposus cells, which is a key factor in IDD progression. The use of an injectable thermosensitive hydrogel for SHP099 delivery has shown positive effects in rat models, suggesting a novel treatment strategy for IDD (Wang et al., 2020).

Mechanism of Action

Target of Action

SHP099 hydrochloride is a potent, selective, and orally bioavailable small-molecule inhibitor . Its primary target is the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) . SHP2 plays a crucial role in cell survival, tumorigenesis, and various inflammatory conditions .

Mode of Action

This compound acts as an allosteric inhibitor of SHP2 . It binds to SHP2, causing a conformational change that stabilizes SHP2 in its auto-inhibited state . This prevents SHP2 from interacting with its substrates and carrying out its phosphatase activity, thereby inhibiting the downstream signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits the SHP2-associated MAPK pathways, which are activated by lipopolysaccharide (LPS) . It also blocks both the PI3K and MEK intracellular signaling pathways . The inhibition of these pathways suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages .

Pharmacokinetics

This compound is orally bioavailable

Result of Action

The inhibition of SHP2 by this compound has several effects at the molecular and cellular levels. It suppresses the release of inflammatory factors and the phosphorylation of regulators in the NF-κB pathways in macrophages . In addition, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival . It also shows potent anticancer activity at low concentrations in vivo .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the presence of lipopolysaccharide (LPS) can activate the SHP2-associated MAPK pathways

Safety and Hazards

SHP099 hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

SHP099 hydrochloride has shown potential in treating diseases. For instance, it has been found to relieve acute lung injury (ALI) and significantly increase animal survival in mice with ALI and sepsis . Future work will benefit from in vivo studies of this film architecture for a more thorough characterization of biocompatibility, anticancer efficacy, and pharmacokinetics of the incorporated SHP099 .

properties

IUPAC Name

6-(4-amino-4-methylpiperidin-1-yl)-3-(2,3-dichlorophenyl)pyrazin-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19Cl2N5.ClH/c1-16(20)5-7-23(8-6-16)12-9-21-14(15(19)22-12)10-3-2-4-11(17)13(10)18;/h2-4,9H,5-8,20H2,1H3,(H2,19,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHQHYRFUYAXWOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(CC1)C2=CN=C(C(=N2)N)C3=C(C(=CC=C3)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20Cl3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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